Cas no 2229393-28-4 (4-(5-nitropyridin-2-yl)oxane-2,6-dione)

4-(5-nitropyridin-2-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(5-nitropyridin-2-yl)oxane-2,6-dione
- 2229393-28-4
- EN300-1783709
-
- インチ: 1S/C10H8N2O5/c13-9-3-6(4-10(14)17-9)8-2-1-7(5-11-8)12(15)16/h1-2,5-6H,3-4H2
- InChIKey: UKNXUBBKNKAZQE-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C2C=CC(=CN=2)[N+](=O)[O-])CC1=O)=O
計算された属性
- せいみつぶんしりょう: 236.04332136g/mol
- どういたいしつりょう: 236.04332136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 102Ų
4-(5-nitropyridin-2-yl)oxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783709-0.25g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1783709-2.5g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1783709-0.5g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1783709-10.0g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1783709-0.1g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1783709-1.0g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1783709-0.05g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1783709-10g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1783709-1g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1783709-5g |
4-(5-nitropyridin-2-yl)oxane-2,6-dione |
2229393-28-4 | 5g |
$3894.0 | 2023-09-19 |
4-(5-nitropyridin-2-yl)oxane-2,6-dione 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
4-(5-nitropyridin-2-yl)oxane-2,6-dioneに関する追加情報
Introduction to 4-(5-nitropyridin-2-yl)oxane-2,6-dione (CAS No. 2229393-28-4)
4-(5-nitropyridin-2-yl)oxane-2,6-dione is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic derivative, identified by the CAS number 2229393-28-4, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound’s molecular framework integrates a pyridine ring with a nitro substituent, linked to an oxane dione moiety, which imparts distinct reactivity and biological activity. Such structural features make it a valuable scaffold for designing novel therapeutic agents.
The synthesis of 4-(5-nitropyridin-2-yl)oxane-2,6-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitro group at the 5-position of the pyridine ring enhances the compound’s electronic properties, making it a versatile intermediate in further functionalization. The oxane dione component contributes to its stability while providing reactive sites for further chemical modifications. These attributes have positioned this compound as a candidate for exploring new pharmacophores in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(5-nitropyridin-2-yl)oxane-2,6-dione with greater accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in inflammatory and infectious diseases. The nitropyridine moiety is particularly noteworthy for its ability to modulate electron density, which is critical for binding affinity and specificity. These findings align with the growing interest in nitroaromatic compounds as potential therapeutic agents.
In the context of medicinal chemistry, 4-(5-nitropyridin-2-yl)oxane-2,6-dione has been explored as a precursor for developing novel antibiotics and antiviral drugs. The oxane dione ring offers structural rigidity that can enhance drug stability, while the nitro group provides a site for redox reactions that may be exploited in therapeutic mechanisms. Preliminary in vitro studies suggest that derivatives of this compound exhibit inhibitory effects against certain pathogens, making them attractive candidates for further investigation.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. 4-(5-nitropyridin-2-yl)oxane-2,6-dione exemplifies this trend by combining structural elements known to enhance drug-like properties. Its potential as a building block for drug discovery is underscored by its ability to undergo selective functionalization at multiple sites. This flexibility allows chemists to tailor its properties for specific therapeutic applications.
One of the most compelling aspects of 4-(5-nitropyridin-2-yl)oxane-2,6-dione is its role in developing next-generation therapeutics targeting resistant pathogens. The rise of antibiotic-resistant strains has necessitated the discovery of novel compounds with unique mechanisms of action. The nitropyridine scaffold offers a promising starting point for creating agents that can overcome existing resistance profiles. This aligns with global efforts to combat antimicrobial resistance and highlights the importance of innovative chemical entities like 4-(5-nitropyridin-2-yl)oxane-2,6-dione.
From a synthetic chemistry perspective, the preparation of 4-(5-nitropyridin-2-yl)oxane-2,6-dione has been optimized through various methodologies to improve efficiency and scalability. Modern techniques such as flow chemistry and catalytic processes have been employed to enhance reaction yields and reduce environmental impact. These advancements not only facilitate large-scale production but also contribute to sustainable pharmaceutical manufacturing practices.
The biological evaluation of 4-(5-nitropyridin-2-yl)oxane-2,6-dione has been complemented by structural biology approaches, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into how the compound interacts with biological targets at an atomic level. Such detailed structural information is crucial for rational drug design and optimization efforts aimed at improving therapeutic efficacy.
The future prospects of 4-(5-nitropyridin-2-yl)oxane-2,6-dione are bright, with ongoing research focusing on expanding its applications in drug development. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical candidates. The compound’s unique combination of structural features makes it a compelling candidate for further exploration in various therapeutic areas.
In conclusion,4-(5-nitropyridin-2-yl)oxane-2,6-dione (CAS No. 2229393-28-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological activities. Its role as a building block for novel therapeutics underscores its importance in addressing current challenges in medicine. As research continues to uncover new applications for this compound,4-(5-nitropyridin-2-yloxane)-dione will undoubtedly remain at the forefront of drug discovery efforts.
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